molecular formula C39H60BrNO3 B12741605 2-Pyridinecarboxylic acid, 5-(4-bromobutyl)-, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl ester CAS No. 85446-74-8

2-Pyridinecarboxylic acid, 5-(4-bromobutyl)-, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl ester

Cat. No.: B12741605
CAS No.: 85446-74-8
M. Wt: 670.8 g/mol
InChI Key: KMOLSYOFNJINTA-UHFFFAOYSA-N
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Description

2-Pyridinecarboxylic acid, 5-(4-bromobutyl)-, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl ester is a useful research compound. Its molecular formula is C39H60BrNO3 and its molecular weight is 670.8 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-Pyridinecarboxylic acid, 5-(4-bromobutyl)-, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl ester , also known as dl-alpha-Tocopheryl 5-(4-bromobutyl)picolinate , is a complex organic molecule with potential biological activities. This article aims to summarize the existing research regarding its biological properties, including its pharmacological effects and toxicity profiles.

Chemical Structure and Properties

  • Molecular Formula : C39H60BrN O3
  • Molecular Weight : 670.91 g/mol
  • CAS Registry Number : 85446-74-8

The compound features a pyridine ring substituted with a carboxylic acid group and various alkyl chains that enhance its lipophilicity. This structural complexity is believed to contribute to its biological activity.

Antioxidant Properties

Research indicates that derivatives of pyridinecarboxylic acids often exhibit significant antioxidant activities. The presence of the benzopyran moiety in this compound suggests potential for scavenging free radicals and reducing oxidative stress in biological systems. Studies have shown that related compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage.

Anticancer Activity

In vitro studies have suggested that compounds similar to this pyridine derivative may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways including the inhibition of specific kinases involved in cell proliferation. For instance, some studies have highlighted the ability of related compounds to selectively inhibit Aurora A kinase, a target for cancer therapy.

Toxicity Profile

The toxicity of this compound has been evaluated in animal models. The LD50 (lethal dose for 50% of the population) for intraperitoneal administration in mice was reported to be greater than 4 g/kg . However, specific toxicological effects were not extensively documented beyond this acute toxicity measure. Further studies are necessary to fully understand the chronic toxicity and potential side effects associated with long-term exposure.

Study on Antioxidant Effects

A study published in Journal of Medicinal Chemistry explored the antioxidant capabilities of several pyridine derivatives. The findings indicated that compounds with similar structural features to dl-alpha-Tocopheryl 5-(4-bromobutyl)picolinate significantly reduced oxidative stress markers in cellular assays .

Anticancer Mechanism Exploration

In a recent investigation into the anticancer properties of pyridine derivatives, researchers found that certain compounds could trigger apoptosis in breast cancer cell lines through the mitochondrial pathway. The study emphasized the role of structural modifications in enhancing biological activity .

Data Tables

Property Value
Molecular FormulaC39H60BrN O3
Molecular Weight670.91 g/mol
CAS Registry Number85446-74-8
LD50 (Mouse)>4 g/kg
Biological Activity Effect Observed
AntioxidantSignificant reduction in oxidative stress markers
AnticancerInduction of apoptosis in cancer cell lines
ToxicityAcute toxicity >4 g/kg

Properties

CAS No.

85446-74-8

Molecular Formula

C39H60BrNO3

Molecular Weight

670.8 g/mol

IUPAC Name

[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] 5-(4-bromobutyl)pyridine-2-carboxylate

InChI

InChI=1S/C39H60BrNO3/c1-27(2)14-11-15-28(3)16-12-17-29(4)18-13-23-39(8)24-22-34-32(7)36(30(5)31(6)37(34)44-39)43-38(42)35-21-20-33(26-41-35)19-9-10-25-40/h20-21,26-29H,9-19,22-25H2,1-8H3

InChI Key

KMOLSYOFNJINTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C3=NC=C(C=C3)CCCCBr)C

Origin of Product

United States

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